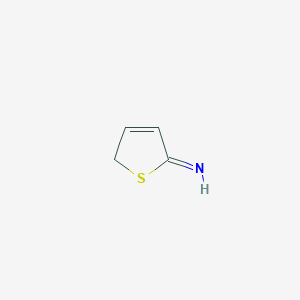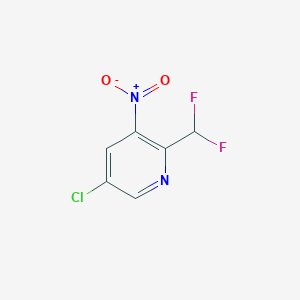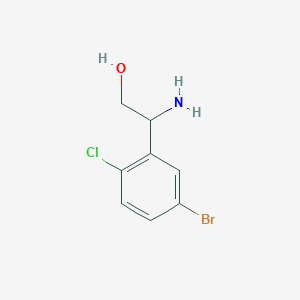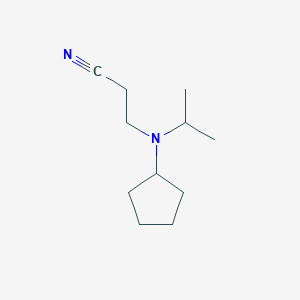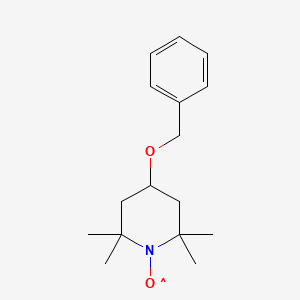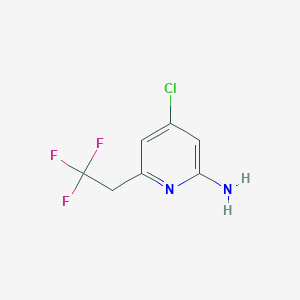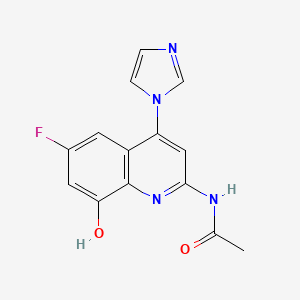
N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a fluoro group, a hydroxy group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 6-fluoro-8-hydroxyquinoline and 1H-imidazole. The key steps in the synthesis may involve:
Nitration and Reduction: Introduction of the nitro group followed by its reduction to an amine.
Acylation: Formation of the acetamide group through acylation reactions.
Cyclization: Formation of the imidazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinolinone derivative.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a ligand in coordination chemistry.
Biological Studies: It can be used as a probe to study enzyme interactions or as a fluorescent marker due to the presence of the quinoline core.
Mécanisme D'action
The mechanism of action of N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-8-hydroxyquinoline: Shares the quinoline core but lacks the imidazole ring.
1H-Imidazole: Contains the imidazole ring but lacks the quinoline core.
Quinolin-2-ylacetamide: Similar structure but without the fluoro and hydroxy substitutions.
Uniqueness
N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the combination of the quinoline core, fluoro, hydroxy, and imidazole substitutions. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H11FN4O2 |
|---|---|
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
N-(6-fluoro-8-hydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H11FN4O2/c1-8(20)17-13-6-11(19-3-2-16-7-19)10-4-9(15)5-12(21)14(10)18-13/h2-7,21H,1H3,(H,17,18,20) |
Clé InChI |
CHIWTNOIVDPXQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C=C(C=C2O)F)C(=C1)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


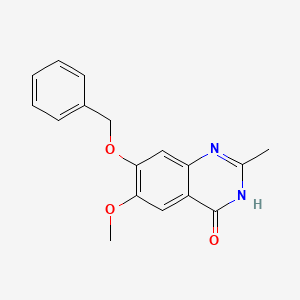
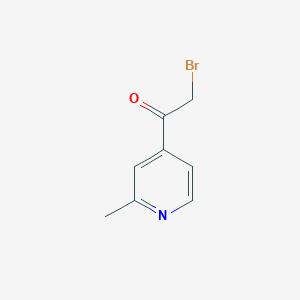
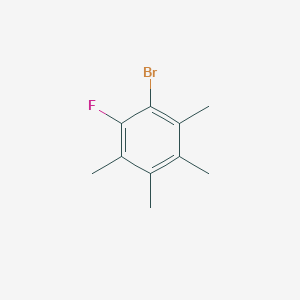

![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
